What is the mechanism of action for C16H14N4O3S (GJ-103)?
What is the mechanism of action for C16H14N4O3S (GJ-103)?
Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
GJ-103 (Chemical Formula: C16H14N4O3S) is a synthetic small molecule belonging to the class of Read-Through Compounds (RTCs) .[2] Unlike traditional kinase inhibitors or receptor antagonists, GJ-103 operates at the translational level of gene expression. Its primary mechanism of action is the suppression of nonsense mutations (Premature Termination Codons - PTCs).
By modulating ribosomal fidelity during translation, GJ-103 promotes the incorporation of near-cognate tRNAs at the site of a PTC, thereby allowing the ribosome to "read through" the stop signal and synthesize a full-length, functional protein.[3] It was originally identified and optimized for the restoration of the ATM (Ataxia Telangiectasia Mutated) protein in patients with Ataxia Telangiectasia, but its mechanism has broader implications for other genetic disorders caused by nonsense mutations (e.g., Cystic Fibrosis, Duchenne Muscular Dystrophy).
Chemical Identity & Physicochemical Properties
GJ-103 is an analog of the lead compound GJ072, optimized for higher potency and solubility.
| Property | Detail |
| Common Name | GJ-103 (Free Acid) |
| IUPAC Name | 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid |
| Molecular Formula | C16H14N4O3S |
| Molecular Weight | 342.37 g/mol |
| Solubility | Soluble in DMSO (>50 mg/mL); Poorly soluble in water |
| Class | Non-aminoglycoside Nonsense Suppressor |
| Key Structural Motif | 1,2,4-Triazole core with pyridine and methoxyphenyl substituents |
Mechanism of Action (MoA)
Core Mechanism: Ribosomal Modulation & Nonsense Suppression
The fundamental pathology addressed by GJ-103 is the presence of a Premature Termination Codon (PTC) —a mutation that converts a coding triplet (e.g., CAG for Glutamine) into a stop codon (UGA, UAG, or UAA). This causes the ribosome to stall and recruit Eukaryotic Release Factors (eRF1/eRF3), leading to the release of a truncated, unstable, and non-functional protein.
GJ-103 Intervention:
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Ribosomal Interaction: GJ-103 binds to the ribosomal decoding center (functionally similar to aminoglycosides like Gentamicin but with a distinct chemical profile).
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Conformational Shift: The binding induces a subtle conformational change in the rRNA, reducing the stringency of codon-anticodon discrimination.
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Near-Cognate tRNA Recruitment: Instead of recruiting release factors (eRFs) at the PTC, the ribosome accepts a near-cognate aminoacyl-tRNA (a tRNA with a mismatch at the third position).
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Elongation Continuation: The peptide bond is formed, and translation continues to the natural stop codon, resulting in a full-length protein.
Pathway Restoration: The ATM Signaling Cascade
In the specific context of Ataxia Telangiectasia, the absence of functional ATM protein prevents cells from responding to DNA Double-Strand Breaks (DSBs). GJ-103 restores this pathway.[1]
Diagram 1: GJ-103 Mechanism & ATM Pathway Restoration
Caption: GJ-103 induces ribosomal read-through of PTCs, restoring full-length ATM protein and downstream DNA damage signaling.
Experimental Validation Protocols
To validate the mechanism of GJ-103 in a research setting, the following protocols are standard. These assays confirm both the physical read-through event and the functional activity of the restored protein.
Luciferase Read-Through Reporter Assay
This is the primary screening assay to quantify the efficiency of nonsense suppression.[1]
Principle: A reporter plasmid contains a luciferase gene interrupted by a specific PTC (TGA, TAG, or TAA). Luciferase activity is only detected if read-through occurs.
Protocol:
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Cell Seeding: Seed HEK293T or HeLa cells (5,000 cells/well) in a 96-well white-walled plate.
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Transfection: Transiently transfect cells with the PTC-Luciferase plasmid (e.g., pLuc-UGA) using Lipofectamine. Include a Wild-Type (WT) Luciferase plasmid on a separate plate as a 100% normalization control.
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Treatment: 24 hours post-transfection, treat cells with GJ-103 at varying concentrations (e.g., 0.1, 1, 10, 30 µM).
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Incubation: Incubate for 24–48 hours.
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Measurement: Lyse cells and add Luciferin substrate. Measure luminescence using a plate reader.
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Analysis: Calculate % Read-Through = (Luminescence_Sample / Luminescence_WT) × 100.
Functional ATM Kinase Assay (Flow Cytometry)
Detecting the protein is not enough; it must be functional. This assay measures the ability of the restored ATM to phosphorylate its targets after DNA damage.
Protocol:
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Cell Culture: Use A-T patient-derived lymphoblastoid cell lines (LCLs) carrying a homozygous nonsense mutation.
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Treatment: Treat cells with GJ-103 (10–30 µM) for 4 days. Refresh media/drug every 48 hours.
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Induction: Irradiate cells (2 Gy X-ray) to induce DNA damage and activate ATM. Incubate for 1 hour.
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Fixation/Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
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Staining: Stain with anti-phospho-ATM (Ser1981) or anti-phospho-SMC1 (Ser966) antibodies, followed by a fluorescent secondary antibody.
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Analysis: Analyze via Flow Cytometry. A rightward shift in fluorescence intensity (compared to DMSO control) indicates restored kinase activity.
Comparative Efficacy & Safety
GJ-103 was developed to overcome the toxicity issues associated with aminoglycosides (nephrotoxicity/ototoxicity).
| Compound | Class | Efficacy (Read-Through) | Toxicity Profile |
| GJ-103 | Small Molecule (Synthetic) | High (Comparable to PTC124) | Low cytotoxicity in A-T cells |
| Gentamicin | Aminoglycoside | High | High (Nephrotoxic, Ototoxic) |
| PTC124 (Ataluren) | Oxadiazole | Moderate/High | Low (Clinically approved for DMD) |
| RTC13 | Small Molecule (Synthetic) | Moderate | Moderate |
References
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Du, L., et al. (2013). "A new series of small molecular weight compounds induce read through of all three types of nonsense mutations in the ATM gene." Molecular Therapy, 21(9), 1653-1660.[5]
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Keeling, K. M., & Bedwell, D. M. (2011). "Suppression of nonsense mutations as a therapeutic approach to treat genetic diseases." Wiley Interdisciplinary Reviews: RNA, 2(6), 837-852.
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Gatti, R. A. (2013). "SMRT compounds for nonsense mutations."[5] Cell Cycle, 12(18), 2935-2936.
